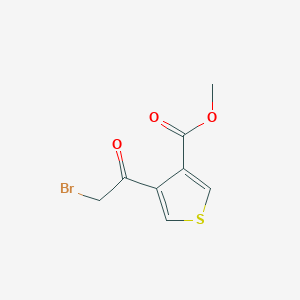
Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 2230803-90-2 . It has a molecular weight of 263.11 . The IUPAC name for this compound is methyl 4- (2-bromoacetyl)thiophene-3-carboxylate .
Synthesis Analysis
The synthesis of related compounds often involves alkylation . For instance, the synthesis of the thienopyranone scaffold began with the alkylation of methyl 4-bromo-3-hydroxythiophene-2-carboxylate with N-acetylmorpholine .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrO3S/c1-12-8(11)6-4-13-3-5(6)7(10)2-9/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Applications De Recherche Scientifique
Genotoxic and Carcinogenic Potentials Assessment
Thiophene derivatives, including compounds related to Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate, have been assessed for their genotoxic, mutagenic, and carcinogenic potentials. Studies focusing on thiophene derivatives reveal their structural moiety may be involved in toxic effects in humans, highlighting the importance of evaluating these compounds within regulatory frameworks like the European REACH legislation. Techniques like the Ames test and Comet assay are employed for this purpose, providing insights into the safety profiles of these chemicals (Lepailleur et al., 2014).
Heterocyclic System Derivatives Synthesis
The reactivity of Methyl 2-(bromomethyl)thiophene-3-carboxylates with substituted 2-hydroxybenzonitriles has been explored, leading to the synthesis of complex heterocyclic systems like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones. This research demonstrates the potential of this compound derivatives in the synthesis of novel organic compounds, contributing to the field of organic chemistry and material science (Yagodkina-Yakovenko et al., 2018).
Antimicrobial Activity
Novel 4-arylazo-3-methylthiophenes synthesized from derivatives similar to this compound have been applied to polyester fabrics, displaying significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This research highlights the application of thiophene derivatives in the development of antibacterial materials, potentially contributing to medical and textile industries (Gafer & Abdel‐Latif, 2011).
Thermochemical Studies
Thermochemical studies on thiophene-based compounds, akin to this compound, provide insights into their stability and reactivity. These compounds are integral in drug design, electronic devices, and conductive polymers. Experimental and computational approaches have been utilized to measure enthalpies of combustion and vaporization, aiding in the understanding of their physical and chemical properties (Roux et al., 2007).
Safety and Hazards
The safety data sheet for a related compound, Methyl thiophene-3-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid that causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Methyl 4-(2-bromoacetyl)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are therefore of interest to medicinal chemists . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives, in general, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Thiophene derivatives are known to have various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propriétés
IUPAC Name |
methyl 4-(2-bromoacetyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c1-12-8(11)6-4-13-3-5(6)7(10)2-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIFLKAOGMZLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2699838.png)
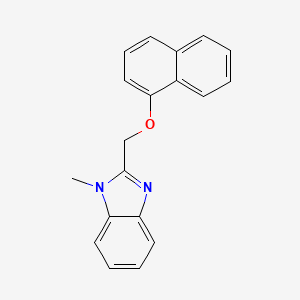
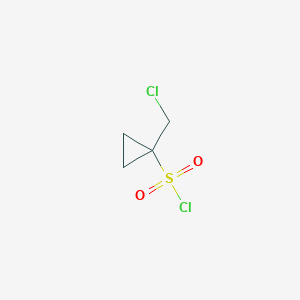
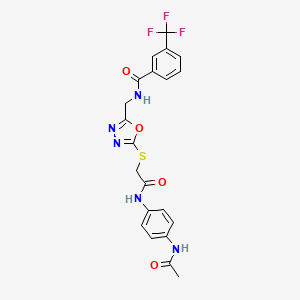
![2-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-6-fluorobenzamide](/img/structure/B2699848.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2699849.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2699850.png)
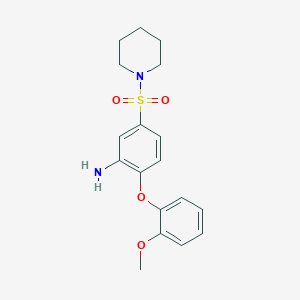
![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)
